molecular formula C17H22N2O4 B4239540 Methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate

Methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate

Cat. No.: B4239540
M. Wt: 318.4 g/mol
InChI Key: QPOGIQGXOJBAEG-UHFFFAOYSA-N
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Description

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an adamantyl group, which is a bulky, rigid, and highly symmetrical hydrocarbon structure. The adamantyl group imparts unique physical and chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the pyrazole ring or the adamantyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the pyrazole ring.

Scientific Research Applications

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of Methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-adamantylcarboxylate: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    1-Methyl-1H-pyrazole-3-carboxylate: Lacks the adamantyl group, resulting in different physical and chemical properties.

Uniqueness

Methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the adamantyl group and the pyrazole ring. This combination imparts enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-(adamantane-1-carbonyloxy)-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-19-14(6-13(18-19)15(20)22-2)23-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h6,10-12H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOGIQGXOJBAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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